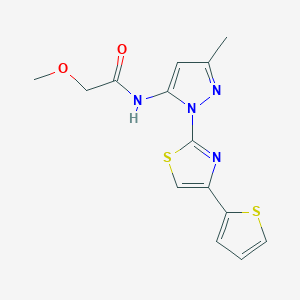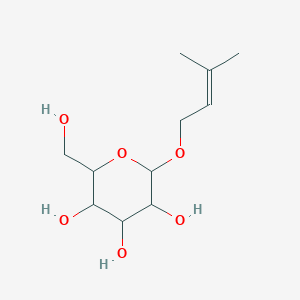
Prenyl glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prenyl glucoside, also known as phellamurin, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Prenyl glucoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Prenyl glucoside has been primarily detected in urine. Within the cell, prenyl glucoside is primarily located in the cytoplasm. Outside of the human body, prenyl glucoside can be found in citrus. This makes prenyl glucoside a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Natural Product Isolation and Characterization
- Prenyl Glucosides in Capparis Spinosa : Prenyl glucosides have been isolated from mature fruits of Capparis spinosa. The study of their structures contributes to the understanding of natural product chemistry and phytochemistry (Çalış et al., 2002).
Biocatalytic Applications
- Glucosylation of Prenylated Phenolic Compounds : Research on Mucor hiemalis shows efficient β-O-glucosylation of prenylated phenolic compounds, leading to products with enhanced solubility and intestinal absorption. This biocatalytic process is significant for synthesizing glucosides of prenylated phenolics, which are rare in nature (Ji et al., 2016).
Medicinal and Biological Activities
- Prenylated Flavonol Glycosides in Epimedium Grandiflorum : Epimedium grandiflorum contains prenylated flavonol glycosides with potential activities against inflammation and metabolic disorders. Their structure elucidation and biological activities contribute to medicinal chemistry and pharmacognosy (Zulfiqar et al., 2017).
Enzymatic Hydrolysis Studies
- Glycosyl versus Allylic Cations : Studies on enzymatic prenyl and glycosyl transfer, which produce molecules with diverse biological functions, reveal insights into biochemical pathways and enzyme mechanisms (Danby & Withers, 2017).
Phytochemical Analysis
- Prenylated Flavonoid Glycosides Identification : Advanced analytical methods like Q-TOF-MS have been used to identify prenyl flavonoid glycosides in Epimedium koreanum, contributing to the field of analytical chemistry and phytochemistry (Wang et al., 2010).
Eigenschaften
CAS-Nummer |
117861-55-9 |
|---|---|
Produktname |
Prenyl glucoside |
Molekularformel |
C11H20O6 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-(3-methylbut-2-enoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O6/c1-6(2)3-4-16-11-10(15)9(14)8(13)7(5-12)17-11/h3,7-15H,4-5H2,1-2H3 |
InChI-Schlüssel |
GQJQCKUJCHMTNF-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
melting_point |
68-70°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Furan-2-yl)-11-methyl-5-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650345.png)
![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B1650347.png)
![N3-methyl-1-phenyl-N3-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide](/img/structure/B1650348.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
![N-{4-[2-(benzylamino)-6H-1,3,4-thiadiazin-5-yl]phenyl}acetamide hydrochloride](/img/structure/B1650351.png)

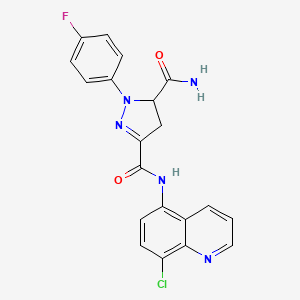
![{methyl[(thiophen-2-yl)methyl]carbamoyl}methyl 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B1650355.png)

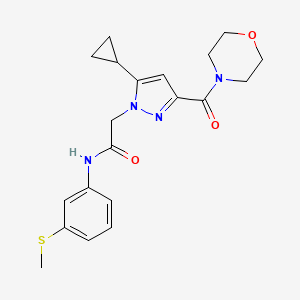
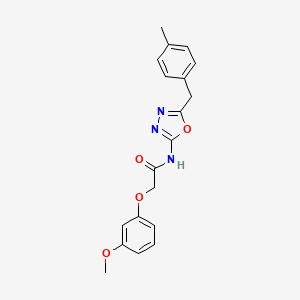
![4,5-dimethyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B1650363.png)
![2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B1650366.png)
